molecular formula C17H24N4O3 B8177736 tert-Butyl 6-(4-azidobenzamido)hexanoate

tert-Butyl 6-(4-azidobenzamido)hexanoate

Cat. No.: B8177736
M. Wt: 332.4 g/mol
InChI Key: UUPUUEXQNDSJPA-UHFFFAOYSA-N
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Description

tert-Butyl 6-(4-azidobenzamido)hexanoate is an organic compound that features a tert-butyl ester group, a hexanoate chain, and an azidobenzamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(4-azidobenzamido)hexanoate typically involves a multi-step process. One common method starts with the preparation of 6-aminohexanoic acid, which is then reacted with 4-azidobenzoic acid to form the intermediate 6-(4-azidobenzamido)hexanoic acid. This intermediate is subsequently esterified with tert-butyl alcohol under acidic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-(4-azidobenzamido)hexanoate can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, to form nitro compounds.

Common Reagents and Conditions

    Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products Formed

    Substitution: Formation of substituted benzamido derivatives.

    Reduction: Formation of 6-(4-aminobenzamido)hexanoate.

    Oxidation: Formation of nitrobenzamido derivatives.

Scientific Research Applications

tert-Butyl 6-(4-azidobenzamido)hexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 6-(4-azidobenzamido)hexanoate largely depends on the specific application. In bioconjugation, the azido group can undergo click chemistry reactions with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 6-(4-ethynylbenzamido)hexanoate: Similar structure but with an ethynyl group instead of an azido group.

    tert-Butyl 6-(4-nitrobenzamido)hexanoate: Contains a nitro group instead of an azido group.

    tert-Butyl 6-(4-aminobenzamido)hexanoate: Contains an amino group instead of an azido group.

Uniqueness

tert-Butyl 6-(4-azidobenzamido)hexanoate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This makes it particularly valuable in fields requiring precise molecular modifications, such as bioconjugation and materials science .

Properties

IUPAC Name

tert-butyl 6-[(4-azidobenzoyl)amino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-17(2,3)24-15(22)7-5-4-6-12-19-16(23)13-8-10-14(11-9-13)20-21-18/h8-11H,4-7,12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPUUEXQNDSJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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